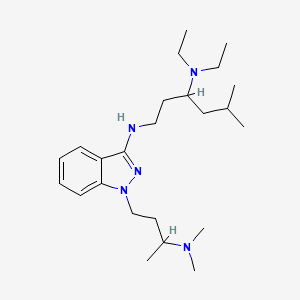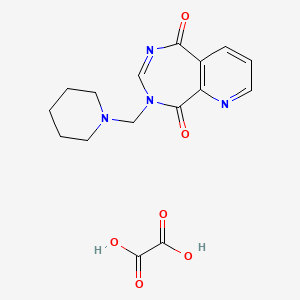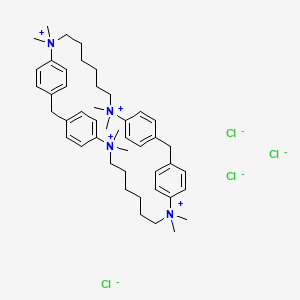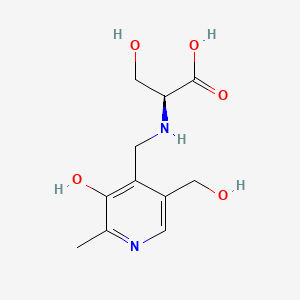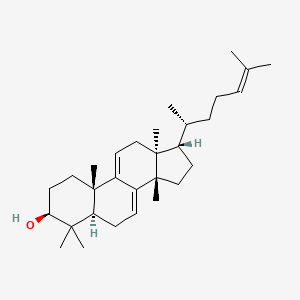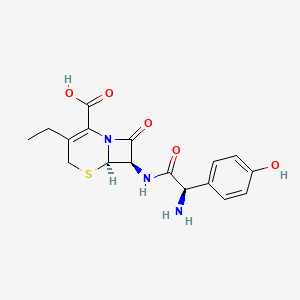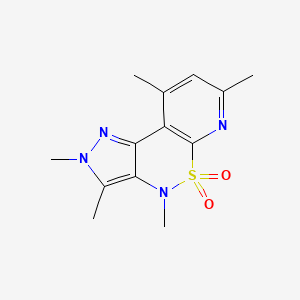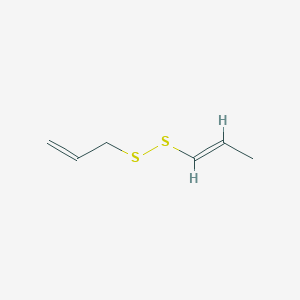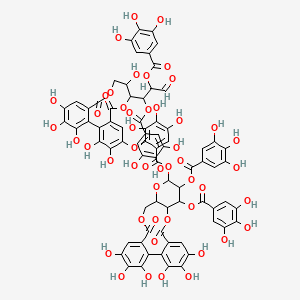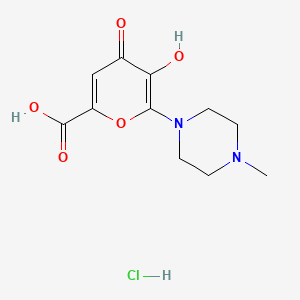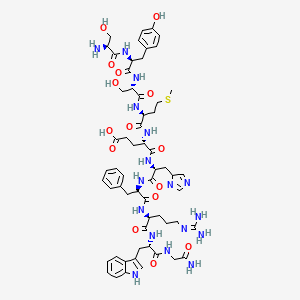
n4-beta-d-Glucosylsulfanilamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N4-beta-D-Glucosylsulfanilamide can be synthesized through a series of chemical reactions involving the glucosylation of sulfanilamide. The process typically involves the use of glucopyranosyl donors and sulfanilamide under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
化学反应分析
Types of Reactions
N4-beta-D-Glucosylsulfanilamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
科学研究应用
N4-beta-D-Glucosylsulfanilamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential antibacterial properties and therapeutic applications.
Industry: Utilized in the production of antibacterial agents and other chemical products.
作用机制
The mechanism of action of N4-beta-D-Glucosylsulfanilamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of metabolic processes in bacteria. This inhibition results in the antibacterial properties of the compound .
相似化合物的比较
Similar Compounds
Similar compounds to N4-beta-D-Glucosylsulfanilamide include:
Sulfanilamide: A parent compound with similar antibacterial properties.
Glucosylated derivatives: Other glucosylated sulfonamides with varying degrees of antibacterial activity.
Uniqueness
This compound is unique due to its specific glucosylation, which enhances its solubility and bioavailability compared to other sulfonamides. This modification also contributes to its distinct antibacterial properties and potential therapeutic applications .
属性
CAS 编号 |
53274-53-6 |
|---|---|
分子式 |
C12H18N2O7S |
分子量 |
334.35 g/mol |
IUPAC 名称 |
4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C12H18N2O7S/c13-22(19,20)7-3-1-6(2-4-7)14-12-11(18)10(17)9(16)8(5-15)21-12/h1-4,8-12,14-18H,5H2,(H2,13,19,20)/t8-,9-,10+,11-,12-/m1/s1 |
InChI 键 |
RMCYKIOWPVOBJX-RMPHRYRLSA-N |
手性 SMILES |
C1=CC(=CC=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)S(=O)(=O)N |
规范 SMILES |
C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


